molecular formula C11H7F3OS B7939823 3-Thienyl-(3,4,5-trifluorophenyl)methanol

3-Thienyl-(3,4,5-trifluorophenyl)methanol

Cat. No.: B7939823
M. Wt: 244.23 g/mol
InChI Key: FVFGZNBIGBXPNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thienyl-(3,4,5-trifluorophenyl)methanol typically involves the reaction of 3-thienylmagnesium bromide with 3,4,5-trifluorobenzaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Thienyl-(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Thienyl-(3,4,5-trifluorophenyl)ketone.

    Reduction: 3-Thienyl-(3,4,5-trifluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Thienyl-(3,4,5-trifluorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thienyl-(3,4,5-trifluorophenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets due to its electron-withdrawing properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thienyl-(2,4,6-trifluorophenyl)methanol
  • 3-Thienyl-(3,4-difluorophenyl)methanol
  • 3-Thienyl-(3,5-difluorophenyl)methanol

Uniqueness

3-Thienyl-(3,4,5-trifluorophenyl)methanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer fluorine atoms. This unique structure can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development .

Properties

IUPAC Name

thiophen-3-yl-(3,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5,11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFGZNBIGBXPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CC(=C(C(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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